molecular formula C24H36N4O3 B5459877 N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5459877
M. Wt: 428.6 g/mol
InChI Key: BVBHUUPMWGEUJG-UHFFFAOYSA-N
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Description

N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a molecular formula of C26H26N2O2. This compound is known for its unique chemical structure, which includes a cyclohexylamino group, a phenyl group, and a tetrahydropyridine ring. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

4-N-[2-(cyclohexylcarbamoyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-3-27(4-2)24(31)28-16-14-18(15-17-28)22(29)26-21-13-9-8-12-20(21)23(30)25-19-10-6-5-7-11-19/h8-9,12-13,18-19H,3-7,10-11,14-17H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBHUUPMWGEUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Cyclohexylamino Group: This involves the reaction of cyclohexylamine with a suitable carbonyl compound under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of the intermediate compounds to form the tetrahydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrahydropyridine rings, using reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

Scientific Research Applications

N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-4-BIPHENYLCARBOXAMIDE
  • N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-2-(METHYLTHIO)BENZAMIDE

Uniqueness

N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for various research and industrial applications.

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